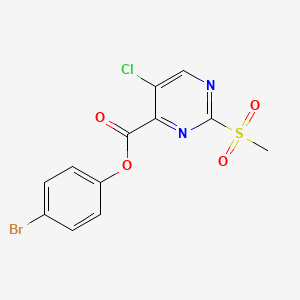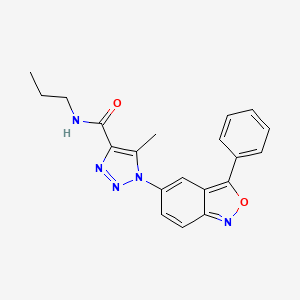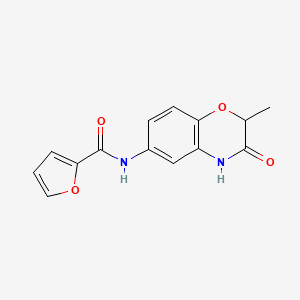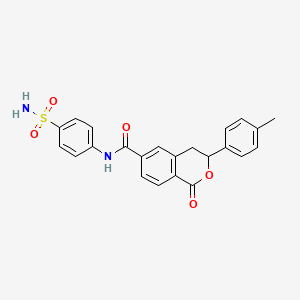
4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multiple steps. One common method starts with the bromination of phenyl compounds, followed by chlorination and sulfonation reactions to introduce the desired functional groups. The final step involves the formation of the pyrimidine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques to meet the required specifications .
化学反応の分析
Types of Reactions
4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydroxide, potassium carbonate.
Electrophilic Reagents: Sulfuric acid, nitric acid.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting its biological effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5-bromo-2-(methylsulfonyl)pyrimidine
- 4-Bromo-5-chloro-2-(methylsulfonyl)pyrimidine .
Uniqueness
4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds .
特性
分子式 |
C12H8BrClN2O4S |
|---|---|
分子量 |
391.63 g/mol |
IUPAC名 |
(4-bromophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H8BrClN2O4S/c1-21(18,19)12-15-6-9(14)10(16-12)11(17)20-8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChIキー |
STXPNWCNHZJGBR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)
![5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321693.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11321702.png)

![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11321706.png)
![4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321716.png)
![N-(3-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321717.png)


![2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321739.png)

![(4-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11321752.png)

